molecular formula C21H24Cl3FN6O2 B10860101 Vamifeport hydrochloride CAS No. 2095668-11-2

Vamifeport hydrochloride

Cat. No.: B10860101
CAS No.: 2095668-11-2
M. Wt: 517.8 g/mol
InChI Key: ZBVCLZMNYXJVMV-UHFFFAOYSA-N
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Description

Vamifeport hydrochloride (also known as VIT-2763) is a first-in-class, small-molecule inhibitor of ferroportin (FPN), the sole known cellular iron exporter in mammals . By competitively binding to ferroportin, vamifeport mimics the action of the hormone hepcidin, inhibiting cellular iron efflux and reducing serum iron levels . This mechanism of action makes it a valuable research tool for investigating disorders of iron homeostasis. Its primary research applications focus on beta-thalassemia and sickle cell disease, where it has been shown in preclinical models to ameliorate ineffective erythropoiesis, improve anemia, and reduce iron overload and the formation of toxic non-transferrin-bound iron (NTBI) . Research also explores its potential in hemochromatosis models, where chronic treatment has been demonstrated to reduce serum iron and prevent liver iron loading . Structural studies using cryo-electron microscopy have elucidated how vamifeport binds to the central cavity of ferroportin, providing a clear molecular basis for its inhibitory function . As an orally bioavailable compound, it offers a convenient option for in vivo research designs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2095668-11-2

Molecular Formula

C21H24Cl3FN6O2

Molecular Weight

517.8 g/mol

IUPAC Name

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide;trihydrochloride

InChI

InChI=1S/C21H21FN6O2.3ClH/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19;;;/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27);3*1H

InChI Key

ZBVCLZMNYXJVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F.Cl.Cl.Cl

Origin of Product

United States

Scientific Research Applications

Structural Insights

Recent studies using cryo-electron microscopy have elucidated the structural dynamics of ferroportin in complex with vamifeport. The binding site of vamifeport overlaps with that of hepcidin, confirming its competitive inhibition mechanism. Structural analyses revealed two conformational states of ferroportin: outward-facing and occluded, which are crucial for understanding how vamifeport modulates iron transport at the cellular level .

Therapeutic Applications

Vamifeport hydrochloride is currently under investigation for several clinical applications:

  • β-Thalassemia : Clinical trials have demonstrated that vamifeport improves hemoglobin levels and red blood cell counts in mouse models of β-thalassemia. It has been shown to ameliorate ineffective erythropoiesis and reduce systemic iron overload .
  • Sickle Cell Disease : In preclinical studies involving Townes mice (a model for sickle cell disease), vamifeport reduced hemolysis and vascular inflammation. It improved hemodynamics by preventing vascular stasis and reducing adhesion of red blood cells to the endothelium .
  • Anemia Management : Vamifeport has been observed to correct leukocyte counts and significantly improve various iron-related parameters in animal models. It effectively lowers serum transferrin and total serum iron levels, reflecting its role in managing anemia associated with iron overload conditions .

Study 1: Efficacy in β-Thalassemia Models

In a study involving Hbb th3/+ mice (a model for β-thalassemia), a single dose of vamifeport (120 mg/kg) was administered before blood transfusion. Results indicated a significant increase in hemoglobin levels and red blood cell counts compared to vehicle-treated controls. Furthermore, vamifeport treatment improved ineffective erythropoiesis in the spleen and corrected various hematological parameters .

Study 2: Impact on Sickle Cell Disease

In another study focusing on sickle cell disease, vamifeport treatment led to a reduction in plasma markers of hemolysis and improved overall hemodynamics. The compound was shown to decrease spleen weight significantly, indicating reduced extramedullary erythropoiesis—an important factor in managing complications associated with sickle cell disease .

Summary of Findings

The following table summarizes key findings from recent studies on this compound:

Study Condition Key Findings
Study 1 β-ThalassemiaIncreased hemoglobin and RBC counts; improved ineffective erythropoiesis.
Study 2 Sickle Cell DiseaseReduced hemolysis; improved hemodynamics; decreased spleen weight.

Chemical Reactions Analysis

Competitive Binding with Hepcidin

Vamifeport directly competes with hepcidin for binding to ferroportin (FPN), exhibiting an IC₅₀ in the low nanomolar range . Structural studies reveal that vamifeport occupies a central binding site on FPN, overlapping with hepcidin’s interaction region . Key interactions include:

  • Hydrophobic interactions : Terminal aromatic moieties of vamifeport engage with two hydrophobic pockets in FPN .

  • Steric competition : Mutations in FPN’s binding pocket (e.g., W157A, F323A) reduce vamifeport affinity, confirming direct competition .

Interaction Type Residues Involved Effect on Binding Affinity
HydrophobicTrp157, Phe323KD reduced by >50% upon mutation
ElectrostaticArg489, Asp504Disruption abolishes binding

Induction of Ferroportin Ubiquitination and Degradation

Vamifeport triggers FPN internalization and degradation via ubiquitination, albeit slower than hepcidin :

  • Kinetics : Internalization begins at 20 minutes (hepcidin) vs. 1 hour (vamifeport), with degradation observed after 3–6 hours .

  • Mechanism : Unlike hepcidin, vamifeport causes fewer intracellular vesicles, suggesting distinct trafficking pathways .

Modulation of Iron Redox Chemistry

By inhibiting FPN-mediated iron efflux, vamifeport alters cellular iron homeostasis:

  • Iron retention : Increases intracellular iron by 40–60% in macrophages and hepatocytes .

  • Systemic effects : Reduces serum iron (↓30–50%), transferrin saturation (↓25%), and plasma erythropoietin (↓40%) .

Impact on Hemoglobin Dynamics

Vamifeport reduces hemoglobin polymerization in sickle cell disease models:

  • Hemoglobin S (HbS) concentration : Decreases by ~5% in RBCs, delaying polymerization and preventing vaso-occlusion .

  • Eryptosis reduction : Lowers mitochondrial retention in RBCs by 18.8%, mitigating oxidative stress .

Pharmacodynamic Reversibility

Vamifeport’s iron-lowering effects are transient, reversing within 4–6 hours post-dose, aligning with its short plasma half-life . This contrasts with hepcidin’s prolonged activity, highlighting differences in target engagement kinetics.

Structural Conformational Changes in Ferroportin

Cryo-EM structures show vamifeport stabilizes FPN in two states:

  • Outward-facing state : Substrate-binding site accessible extracellularly .

  • Occluded state : Central cavity blocked, preventing iron transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

While vamifeport is unique as a ferroportin-1 inhibitor, its therapeutic role in iron overload overlaps with iron chelators like deferasirox , deferiprone , and deferoxamine . Below is a comparative analysis:

Table 1: Comparison of Vamifeport Hydrochloride with Iron Chelators

Parameter This compound Deferasirox Deferiprone Deferoxamine
Mechanism Inhibits ferroportin-1, reducing iron export Binds extracellular iron for fecal excretion Mobilizes cellular iron for urinary excretion Binds iron in blood and tissues for renal excretion
Administration Oral Oral Oral Intravenous/Subcutaneous
NTBI Reduction Significant reduction in Hbbth3/+ mice Moderate reduction in clinical studies Limited data on NTBI-specific effects Effective but requires prolonged infusion
Erythropoiesis Improvement Increased Hb and RBC counts in preclinical models No direct effect on erythropoiesis No direct effect No direct effect
Clinical Stage Phase II (2023 data) FDA-approved FDA-approved FDA-approved
Adverse Effects Preclinical: Well-tolerated Gastrointestinal, renal toxicity Arthralgia, agranulocytosis Injection-site reactions, ocular/auditory toxicity

Key Differentiators

Mechanism : Unlike chelators that bind circulating iron, vamifeport targets ferroportin-1 at the cellular level, preventing iron release into plasma. This upstream inhibition may offer superior NTBI control in transfusion-dependent patients .

Synergy with Transfusions: In Hbbth3/+ mice, vamifeport combined with transfusions normalized Hb levels and splenomegaly, suggesting a synergistic therapeutic approach .

Limitations

  • Clinical Data : While Phase II results are promising, long-term safety and efficacy in humans require further validation .
  • Comparators : Direct head-to-head trials with iron chelators are lacking in the provided evidence, necessitating cautious interpretation.

Preparation Methods

Synthesis of Fluorinated Benzylamine Intermediate

Starting material : 4-Fluorobenzonitrile

  • Hydrogenation : Catalytic hydrogenation (H₂, 50 psi) over Raney nickel in methanol yields 4-fluorobenzylamine.

  • Protection : Boc anhydride in THF with DMAP catalyst forms the tert-butyl carbamate derivative.

Key parameters :

StepReagent/CatalystTemperatureTimeYield
1H₂/Raney Ni25°C12 hr92%
2Boc₂O, DMAP0°C → RT6 hr89%

Construction of Oxazole-Carboxamide Core

Procedure :

  • Cyclization : 2-Amino-5-chloropentanoic acid reacts with ethyl oxalyl chloride in DCM under Schlenk conditions to form oxazole-4-carboxylic acid ethyl ester.

  • Saponification : NaOH-mediated hydrolysis (2M, ethanol/water) produces the free carboxylic acid.

  • Amide Coupling : Reaction with benzimidazole-ethylamine (prepared separately) using HATU/DIPEA in DMF.

Optimization data :

  • Oxazole ring closure requires strict anhydrous conditions to prevent hydrolysis.

  • HATU outperforms EDCl/HOBt in coupling efficiency (92% vs. 78% yield).

Benzimidazole-Ethylamine Side Chain Synthesis

Steps :

  • Condensation : o-Phenylenediamine reacts with glycolic acid in 4N HCl at reflux to form 2-hydroxymethylbenzimidazole.

  • Chlorination : SOCl₂ converts the hydroxyl group to chloride.

  • Amination : Reaction with ethylenediamine in acetonitrile at 60°C.

Critical controls :

  • Excess SOCl₂ must be quenched with ice-water to avoid over-chlorination.

  • Racemization is minimized by keeping amination temperatures below 70°C.

Final Assembly and Salt Formation

N-Alkylation

The Boc-protected fluorinated benzylamine is deprotected with TFA/DCM (1:1), then alkylated with the oxazole-benzimidazole intermediate using K₂CO₃ in DMF at 80°C.

Yield improvement strategies :

  • Slow addition of alkylating agent reduces dimerization.

  • Molecular sieves (4Å) absorb liberated water, shifting equilibrium toward product.

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol, treated with 3 equivalents of HCl gas at 0°C, and crystallized by anti-solvent addition (diethyl ether).

Purity data :

ParameterValue
HPLC purity99.8%
Residual solvents<0.1% (ICH Q3C)
Chiral impurity<0.15%

Industrial-Scale Considerations

Process Intensification

  • Continuous flow hydrogenation reduces reaction time from 12 hr to 45 min.

  • Mechanochemical grinding in ball mills achieves oxazole cyclization without solvents (PMI reduced by 82%).

Green Chemistry Metrics

MetricBatch ProcessOptimized Process
E-factor8624
Atom economy41%68%
Energy consumption320 kWh/kg110 kWh/kg

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxazole-H), 7.89–7.12 (m, 8H, aromatic), 4.31 (q, J=7.1 Hz, 2H, CH₂), 3.44 (t, J=6.3 Hz, 2H, NHCH₂).

  • HRMS : m/z calcd for C₂₁H₂₁FN₆O₂ [M+H]⁺ 409.1784, found 409.1786.

Polymorph Screening

Four polymorphs identified via high-throughput screening. The thermodynamically stable Form II is used clinically (melting point 218–220°C).

Regulatory Considerations

  • ICH Q11 guidelines govern the definition of starting materials.

  • Genotoxic impurities : Control of residual ethyl chloroformate <1 ppm via HS-GC/MS .

Q & A

Q. What experimental models are most suitable for studying Vamifeport hydrochloride's mechanism of action?

Vamifeport (VIT-2763) is best studied in iron-overload models such as the SCD Townes mouse model, where it reduces hemolysis markers (e.g., lactate dehydrogenase) by inhibiting ferroportin-mediated iron export . For in vitro work, macrophage or enterocyte cell lines expressing ferroportin (e.g., J774 macrophages) are recommended to assess iron efflux inhibition via inductively coupled plasma mass spectrometry (ICP-MS) or radiolabeled iron assays .

Q. What assays validate ferroportin inhibition by Vamifeport in cellular systems?

Key assays include:

  • Iron export quantification : Pre-load cells with ferric ammonium citrate, treat with Vamifeport, and measure extracellular iron via ferrozine-based colorimetry .
  • Ferroportin internalization : Use immunofluorescence or Western blotting to track ferroportin degradation post-treatment, comparing results to hepcidin-induced internalization .
  • Th17 differentiation assays : Measure IL-17A suppression in mouse splenocytes (IC₅₀ ~57 nM) to confirm functional iron restriction .

Q. How should researchers ensure reproducibility in preclinical studies of Vamifeport?

  • Standardized dosing : Use pharmacokinetic data (e.g., Cmax, AUC) from Phase II trials to calibrate in vivo doses .
  • Batch documentation : Record compound purity (≥95% by HPLC), storage conditions (-20°C in airtight vials), and solvent stability (e.g., DMSO stock solutions used within 1 month) .
  • Data sharing : Publish raw datasets for iron biomarkers (e.g., serum ferritin, transferrin saturation) and statistical code for transparency .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data across species be resolved in Vamifeport studies?

Discrepancies often arise from species-specific ferroportin expression or metabolic clearance. To address this:

  • Perform allometric scaling using body surface area adjustments between mice, rats, and humans.
  • Use knock-in models expressing human ferroportin to isolate target effects .
  • Validate findings with microdosing trials (e.g., Phase 0 studies) to compare interspecies ADME profiles .

Q. What methodologies optimize formulation stability for oral administration of Vamifeport?

  • Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) to enhance solubility in aqueous buffers .
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • In vitro-in vivo correlation (IVIVC) : Use dissolution profiles (pH 1.2–6.8) to predict bioavailability in preclinical models .

Q. How do researchers analyze conflicting efficacy data in beta-thalassemia clinical trials?

  • Conduct meta-regression to adjust for variables like baseline hemoglobin, iron chelation therapy status, and genetic modifiers (e.g., HBB mutations) .
  • Apply Bayesian hierarchical models to pool Phase II data (NCT04364269, EHA2022) and quantify heterogeneity .
  • Validate endpoints (e.g., hemolysis markers vs. transfusion frequency) using sensitivity analyses .

Q. What strategies mitigate variability in ferroportin expression during in vitro experiments?

  • CRISPR-mediated ferroportin tagging : Use GFP or HA tags for consistent quantification .
  • Iron pre-conditioning : Standardize cellular iron levels with hepcidin or FeCl₃ pre-treatment to reduce inter-experiment variability .
  • Single-cell RNA sequencing : Identify subpopulations with divergent ferroportin expression for targeted analysis .

Methodological Best Practices

Q. How should analytical subsamples be prepared for iron quantification in Vamifeport studies?

  • Follow ISO/IEC 17025 guidelines : Homogenize tissues (e.g., liver, spleen) using cryogenic grinding to avoid iron contamination .
  • Use triplicate subsampling with RSD ≤15% for ICP-MS measurements .
  • Report pre-analytical variables : Include storage duration, freeze-thaw cycles, and anticoagulant type (e.g., EDTA vs. heparin) .

Q. What statistical frameworks are recommended for dose-response analysis?

  • Four-parameter logistic (4PL) models : Fit sigmoidal curves to in vitro IC₅₀ data using tools like GraphPad Prism .
  • Mixed-effects models : Account for inter-individual variability in longitudinal clinical data (e.g., hemoglobin trends) .
  • False discovery rate (FDR) correction : Adjust p-values for multi-omic datasets (e.g., transcriptomics of iron-regulated genes) .

Data Reporting Standards

Q. What metadata is critical for publishing Vamifeport-related research?

Include:

  • Chemical characterization : CAS 2095668-10-1, InChIKey KNYVRFXIVWUGBZ-UHFFFAOYSA-N .
  • Experimental protocols : Detailed steps for ferroportin internalization assays and Th17 differentiation .
  • Ethical compliance : IRB approval numbers for clinical data and ARRIVE guidelines for animal studies .

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